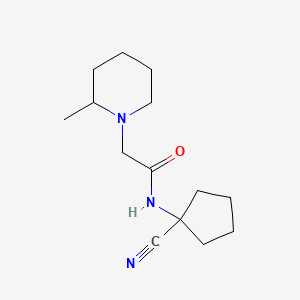
N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C14H23N3O and its molecular weight is 249.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential pharmacological properties, particularly as a modulator of immune responses. This article explores its biological activity, focusing on its interaction with toll-like receptors (TLRs), synthesis methods, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
This compound features a unique combination of a cyanocyclopentyl group and a piperidine moiety. The molecular formula is C13H18N2O, and the compound's systematic name reflects its functional groups, including the acetamide linkage.
Toll-like Receptor Modulation
The primary biological activity of this compound relates to its role as an antagonist for toll-like receptors 7 and 8. TLRs are crucial components of the innate immune system, playing significant roles in pathogen recognition and immune response modulation. By inhibiting these receptors, this compound may exhibit anti-inflammatory properties , making it a candidate for treating autoimmune diseases and chronic inflammatory conditions.
The inhibition of TLR7 and TLR8 by this compound suggests a mechanism where the compound interferes with the signaling pathways activated by these receptors. This interference can lead to decreased production of pro-inflammatory cytokines, thus potentially alleviating symptoms associated with overactive immune responses.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions aimed at optimizing yield and purity. Common methods include:
- Formation of the Cyanocyclopentyl Group : This can be synthesized through reactions involving cyclopentene derivatives.
- Piperidine Ring Formation : The piperidine moiety is introduced using cyclization reactions with appropriate precursors.
- Acetamide Linkage : The final step involves attaching the acetamide group via acylation reactions using acetic anhydride or acetyl chloride.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(3-cyanocyclobutyl)-2-(3-methylpiperidin-1-yl)acetamide | Cyclobutyl instead of cyclopentyl | Potentially different receptor selectivity |
| N-(4-cyanobicyclo[3.3.0]octan-4-yl)-2-(4-methylpiperidin-1-yl)acetamide | Bicyclic structure | May exhibit distinct pharmacokinetic properties |
| N-(1-cyanoindolin-5-yl)-2-(3-methylpiperidin-1-yl)acetamide | Indole derivative | Potential for enhanced central nervous system activity |
This table illustrates how variations in structure can influence biological activity and receptor selectivity, highlighting the importance of structural optimization in drug design.
Case Studies
Recent studies have focused on the pharmacodynamics of this compound, particularly regarding its efficacy in cellular models:
- In vitro Studies : Research has shown that this compound effectively reduces cytokine production in macrophage cell lines stimulated by TLR agonists, indicating its potential as an anti-inflammatory agent.
- Animal Models : In vivo studies demonstrated that administration of this compound significantly mitigated symptoms in models of autoimmune diseases, further supporting its therapeutic potential.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-12-6-2-5-9-17(12)10-13(18)16-14(11-15)7-3-4-8-14/h12H,2-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAPFHVLVJYOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














